molecular formula C14H14O4 B2946263 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 951988-89-9

6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B2946263
CAS No.: 951988-89-9
M. Wt: 246.262
InChI Key: IZBIJJZGQXKOTC-UHFFFAOYSA-N
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Description

6-Acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one ( 951988-89-9) is a synthetically produced small molecule belonging to the coumarin family, with a molecular formula of C 14 H 14 O 4 and a molecular weight of 246.26 g/mol . This compound is characterized by a chromen-2-one core structure substituted with an acetyl group at the 6-position, an ethyl group at the 4-position, a hydroxy group at the 7-position, and a methyl group at the 8-position . As a coumarin derivative, it serves as a privileged scaffold in medicinal chemistry due to its drug-like properties, including low molecular weight and high bioavailability . Coumarin-based compounds are extensively investigated as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII . These transmembrane enzymes are overexpressed in a wide range of hypoxic solid tumors and are critical for tumor progression, making them attractive targets for anticancer therapy . The structure-activity relationship (SAR) of similar chromen-2-one derivatives indicates that specific substitution patterns can confer potent and selective inhibition against these cancer-associated enzymes over off-target isoforms . Furthermore, structurally analogous coumarins have been reported to exhibit additional pharmacological activities, such as antioxidant and antimicrobial effects, underscoring the broad research potential of this chemical class . This compound is intended for research applications only, including as a reference standard in analytical studies, a building block in synthetic organic chemistry, and a candidate for biochemical screening in drug discovery programs. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetyl-4-ethyl-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-4-9-5-12(16)18-14-7(2)13(17)10(8(3)15)6-11(9)14/h5-6,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBIJJZGQXKOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group at position 6 and the ethyl group at position 4 are susceptible to oxidation under strong acidic or basic conditions.

  • Acetyl group oxidation :
    Using chromium trioxide (CrO3CrO_3) in sulfuric acid (H2SO4H_2SO_4), the acetyl group is oxidized to a carboxylic acid, forming 6-carboxy-4-ethyl-7-hydroxy-8-methylcoumarin .

  • Ethyl group oxidation :
    The ethyl substituent at position 4 undergoes oxidation with potassium permanganate (KMnO4KMnO_4) to yield a propionic acid derivative.

Reagent Product Conditions
CrO3/H2SO4CrO_3/H_2SO_46-carboxy-4-ethyl-7-hydroxy-8-methylcoumarinRoom temperature, 6–8 h
KMnO4KMnO_4 (aq)4-(propanoic acid)-6-acetyl-7-hydroxy-8-methylcoumarinReflux, 12 h

Substitution Reactions

The hydroxyl group at position 7 participates in nucleophilic substitutions, particularly in alkylation and acylation reactions:

  • Alkylation :
    Reacting with 2,3,5,6-tetramethylbenzyl chloride in acetone ((CH3)2CO(CH_3)_2CO) and K2CO3K_2CO_3 yields a methoxy derivative.

  • Acylation :
    Acetic anhydride ((CH3CO)2O(CH_3CO)_2O) acetylates the hydroxyl group, forming 7-acetoxy-6-acetyl-4-ethyl-8-methylcoumarin .

Schiff Base Formation

The acetyl group at position 6 reacts with primary amines (e.g., aniline derivatives) to form Schiff bases, a reaction critical for synthesizing bioactive derivatives .

  • Example :
    Condensation with 4-fluoroaniline in ethanol (C2H5OHC_2H_5OH) produces 6-[(E)-N-(4-fluorophenyl)ethanimidoyl]-4-ethyl-7-hydroxy-8-methylcoumarin, confirmed by IR (C=NC=N stretch at ~1582 cm⁻¹) and 1H^1H-NMR .

Amine Product Yield
4-Fluoroaniline6-[(E)-N-(4-fluorophenyl)ethanimidoyl] derivative89%
2-Aminophenol6-[(E)-N-(2-hydroxyphenyl)ethanimidoyl] derivative85%

Electrophilic Aromatic Substitution (EAS)

The coumarin ring undergoes EAS at positions 3 and 5 due to electron-rich regions:

  • Nitration :
    Nitration with HNO3/H2SO4HNO_3/H_2SO_4 introduces a nitro group at position 5, yielding 5-nitro-6-acetyl-4-ethyl-7-hydroxy-8-methylcoumarin.

  • Bromination :
    Bromine (Br2Br_2) in CHCl3CHCl_3 adds a bromine atom at position 3 .

Reduction Reactions

The chromen-2-one ring is reduced under catalytic hydrogenation (H2/PdCH_2/Pd-C) to form dihydrocoumarin derivatives, altering its biological activity profile.

Multi-Component Reactions

The compound participates in Diels-Alder and Claisen-Schmidt condensations, leveraging its conjugated double bonds and acetyl group.

Limitations and Research Gaps

  • Direct studies on 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one are sparse, necessitating extrapolation from structural analogs .

  • Industrial-scale optimization data (e.g., continuous flow synthesis) remain undocumented.

Mechanism of Action

The mechanism of action of 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, some coumarin derivatives inhibit platelet aggregation and steroid 5α-reductase . The specific molecular targets and pathways involved depend on the particular coumarin derivative and its structure .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₄H₁₄O₄
  • Molecular Weight : 246.26–246.27 (variation due to rounding) .
  • CAS Number : 951988-89-9 .
  • Substituents :
    • Acetyl group at position 6.
    • Ethyl group at position 2.
    • Hydroxyl group at position 7.
    • Methyl group at position 8.

Chromenones are widely studied for biological activities, including antimicrobial and antitumor properties, as seen in derivatives like 5,7-dihydroxy-4-propyl-2H-chromen-2-one .

Comparison with Similar Chromenone Derivatives

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
6-Acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one Acetyl (6), Ethyl (4), Hydroxy (7), Methyl (8) C₁₄H₁₄O₄ 246.27 Not explicitly stated; inferred bioactivity from analogs .
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Hydroxy (5,7), Propyl (4) C₁₃H₁₄O₃ 218.25 Antimicrobial, antitumor; docking studies suggest enhanced binding affinity .
3-Acetyl-8-methoxy-2H-chromen-2-one Acetyl (3), Methoxy (8) C₁₂H₁₀O₄ 234.21 Synthesized via piperidine-catalyzed condensation; no bioactivity data .
8-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Acetyl (8), Hydroxy (7), Methyl (4) C₁₂H₁₀O₅ 234.21 Melting point: 197–199°C; structural isomer of target compound .
6-Chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one Chloro (6), Chloromethyl (4), Hydroxy (7) C₁₀H₆Cl₂O₃ 245.06 Higher electronegativity; potential toxicity due to chlorine .
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde Formyl (8), Hydroxy (7), Methyl (4) C₁₁H₈O₄ 204.18 Reactivity from aldehyde group; similarity score 0.88 to target .

Impact of Substituents on Bioactivity and Reactivity

  • Ethyl vs.
  • Acetyl Position :
    • The acetyl group at position 6 (target) vs. position 3 or 8 (other analogs) alters electronic distribution and steric effects, impacting interactions with biological targets .
  • Chlorine Substituents :
    • Chlorinated derivatives (e.g., 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one) exhibit increased stability but may raise toxicity concerns .

Thermal and Physical Properties

  • Melting Points :
    • 8-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one melts at 197–199°C, suggesting higher crystallinity than the target compound (data unavailable) .

Biological Activity

6-Acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, a member of the coumarin family, has gained attention in scientific research due to its diverse biological activities. This compound, characterized by its unique chromenone structure, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14O3\text{C}_{13}\text{H}_{14}\text{O}_3

Key Structural Features:

  • Chromenone Core: Essential for biological activity.
  • Hydroxyl Group: Contributes to antioxidant properties.
  • Acetyl and Ethyl Substituents: Enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various coumarin derivatives, this compound demonstrated notable activity against a range of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One significant study evaluated its effects on liver carcinoma (HEPG2) cell lines. The findings revealed that this compound inhibited cell proliferation with an IC50 value of approximately 5.0 µM.

Cell Line IC50 (µM)
HEPG25.0
MCF712.0

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes associated with neurological disorders. Studies have shown that it acts as a selective inhibitor of acetylcholinesterase (AChE), with an IC50 value of 1.52 µM, indicating its potential use in treating conditions like Alzheimer's disease.

Enzyme IC50 (µM)
Acetylcholinesterase1.52
Butyrylcholinesterase3.20

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes: The compound binds to active sites on enzymes such as AChE, leading to decreased substrate turnover.
  • Cell Membrane Interaction: It disrupts microbial cell membranes, resulting in cell death.
  • Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways through the activation of caspases.

Case Studies

Several case studies have documented the effects of this compound:

  • Antimicrobial Efficacy: A study published in Molecules highlighted the effectiveness of various coumarin derivatives against resistant bacterial strains, emphasizing the role of structural modifications in enhancing activity.
  • Cancer Cell Line Studies: Research conducted on HEPG2 and MCF7 cell lines demonstrated significant reductions in viability upon treatment with varying concentrations of the compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, and what are the critical reaction parameters?

The compound can be synthesized via Pechmann condensation using substituted phenols (e.g., 4-ethyl-7-hydroxy-8-methylcoumarin derivatives) and β-keto esters (e.g., acetoacetic ester) under acidic conditions (H2_2SO4_4, POCl3_3, or ZnCl2_2). Key parameters include:

  • Temperature control (80–100°C) to avoid side reactions.
  • Catalyst selection (e.g., ZnCl2_2 enhances cyclization efficiency).
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers should be prioritized?

  • 1^1H NMR : Look for signals at δ 6.1–6.3 ppm (coumarin C3-H) and δ 2.1–2.6 ppm (acetyl and ethyl groups).
  • 13^{13}C NMR : Carbonyl signals (C=O) near δ 160–180 ppm.
  • IR : Strong absorption at ~1700 cm1^{-1} (lactone C=O) and ~3200 cm1^{-1} (hydroxyl O-H).
  • X-ray crystallography (if crystals are obtainable) provides definitive proof of regiochemistry and substituent positions .

Q. How do substituents influence solubility and stability, and what experimental approaches quantify these properties?

  • Solubility : The acetyl and ethyl groups increase hydrophobicity. Measure via HPLC (C18 column, acetonitrile/water mobile phase) or shake-flask method.
  • Stability : Monitor degradation under UV light, varying pH (2–12), and elevated temperatures (40–60°C) using LC-MS. The hydroxyl group may necessitate inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly for the 6-acetyl and 8-methyl groups?

  • Use directing groups (e.g., protecting the 7-hydroxy group with acetyl to block undesired substitution).
  • Optimize electrophilic substitution conditions (e.g., Friedel-Crafts acylation for the 6-acetyl group) .

Q. What computational strategies predict biological activity or intermolecular interactions of this compound?

  • Perform density functional theory (DFT) calculations to analyze electronic properties (HOMO-LUMO gaps).
  • Use molecular docking to simulate binding with targets (e.g., cyclooxygenase-2 or topoisomerases) based on structural analogs .

Q. How should contradictory spectral or physicochemical data (e.g., melting points) be resolved?

  • Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis.
  • Assess polymorphic forms via differential scanning calorimetry (DSC) or X-ray diffraction. Discrepancies in melting points (~197–199°C for analogs) may arise from impurities or crystal packing .

Q. What experimental designs are optimal for evaluating in vitro bioactivity (e.g., antimicrobial or anticancer effects)?

  • Use MTT assays for cytotoxicity (IC50_{50} values) against cancer cell lines (e.g., HeLa or MCF-7).
  • Include positive controls (e.g., doxorubicin) and statistical validation (triplicate experiments, ANOVA).
  • For antimicrobial studies, follow CLSI guidelines for MIC determination .

Q. How can HPLC/LC-MS methods be optimized for quantifying this compound in complex matrices?

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase: Gradient of 0.1% formic acid in water and acetonitrile.
  • Detection: UV at 254–280 nm (coumarin chromophore) or MS/MS in positive ion mode (m/z ~275 for [M+H]+^+) .

Q. What strategies separate stereoisomers or tautomers, if present?

  • Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
  • Explore crystallization-induced asymmetric transformation (CIAT) using chiral resolving agents .

Q. How do environmental conditions (pH, light, oxygen) affect stability, and how are accelerated stability studies designed?

  • Conduct ICH Q1A-compliant studies :
    • Store samples at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).
    • Monitor degradation products via LC-MS every 30 days.
    • Protect from light using amber vials .

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